molecular formula C14H14F3N5 B6429454 4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2549027-03-2

4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6429454
CAS No.: 2549027-03-2
M. Wt: 309.29 g/mol
InChI Key: KDOIBEIPZSKBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine (CAS 2549027-03-2) is a high-value chemical compound with a molecular formula of C14H14F3N5 and a molecular weight of 309.30 g/mol . This compound features a piperazine core linked to a pyrimidine ring and a 3-(trifluoromethyl)pyridin-2-yl group, a structural motif of significant interest in medicinal chemistry . The piperazine ring is a privileged scaffold in drug discovery, frequently utilized to optimize the physicochemical properties of a molecule and to serve as a conformational constraint for arranging pharmacophoric groups in three-dimensional space during interactions with biological targets . Piperazine-containing compounds are known to exhibit a broad spectrum of pharmacological activities, positioning them as key intermediates and final products in the development of new therapeutic agents . Researchers can leverage this compound as a critical building block in the synthesis of more complex molecules or for screening in biological assays. Its calculated properties include an XLogP of 2.4 and a topological polar surface area of 45.2 Ų . This product is intended for research and development purposes only. It is not approved for use in humans or animals, nor is it intended for diagnostic, therapeutic, or any other clinical applications. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

4-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5/c15-14(16,17)11-2-1-4-19-13(11)22-8-6-21(7-9-22)12-3-5-18-10-20-12/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOIBEIPZSKBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution for Piperazine Attachment

A common strategy involves coupling a pre-synthesized pyrimidine derivative with a trifluoromethyl-substituted piperazine. For example, 4-chloropyrimidine reacts with 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine in the presence of a base such as potassium carbonate. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (80–100°C) for 12–24 hours. This nucleophilic aromatic substitution replaces the chlorine atom on the pyrimidine ring with the piperazine group, yielding the target compound.

Condensation Reactions for Pyrimidine Core Formation

The pyrimidine core can be synthesized via condensation of β-diketones with amidines or guanidines. For instance, reacting acetylacetone with guanidine hydrochloride under acidic conditions forms 4,6-dimethylpyrimidine, which is subsequently functionalized. Alternative routes utilize urea or thiourea derivatives to construct the heterocyclic ring, followed by methylation or trifluoromethylation steps.

Reaction Optimization and Conditions

Temperature and Catalytic Effects

Optimal yields (70–85%) are achieved when reactions are conducted at 80–100°C, as lower temperatures slow kinetics, while higher temperatures promote side reactions such as decomposition. Catalysts like palladium(II) acetate or copper(I) iodide enhance coupling efficiency in Suzuki-Miyaura or Buchwald-Hartwig reactions, though these are less common for this specific compound.

Solvent Systems and Reagent Stoichiometry

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while nonpolar solvents (toluene) are avoided due to poor miscibility. A 1:1.2 molar ratio of pyrimidine to piperazine derivative ensures complete consumption of the limiting reagent. Excess base (2–3 equivalents) neutralizes HCl generated during substitution reactions.

Table 1: Representative Reaction Conditions

ParameterValueSource
Temperature80–100°C
SolventDMF/Acetonitrile
Reaction Time12–24 hours
Yield70–85%

Purification and Isolation Techniques

Chromatographic Methods

Crude products are purified via column chromatography using silica gel and gradients of ethyl acetate/hexanes (30:70 to 50:50). High-performance liquid chromatography (HPLC) with C18 columns resolves closely related impurities, particularly regioisomers.

Recrystallization

Recrystallization from ethanol/water mixtures (7:3 v/v) removes unreacted starting materials and byproducts. The compound exhibits moderate solubility in hot ethanol (≈50 mg/mL at 60°C), which decreases sharply upon cooling.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.22 (d, J = 5.4 Hz, 1H, pyridine-H), 7.53–7.07 (m, aromatic protons), 4.08 (t, piperazine-CH2), 2.36 (s, pyrimidine-CH3).

  • HRMS : m/z calcd for C16H18F3N5 [M+H]+: 338.1481, found: 338.1473.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrimidine ring and equatorial orientation of the piperazine group. The trifluoromethyl group adopts a conformation perpendicular to the pyridine ring to minimize steric hindrance.

Table 2: Key Molecular Properties

PropertyValueSource
Molecular FormulaC16H18F3N5
Molecular Weight337.34 g/mol
Melting Point142–145°C
LogP2.8 (predicted)

Industrial-Scale Considerations

Continuous Flow Synthesis

Patent applications describe continuous flow reactors for multi-step syntheses, reducing reaction times from days to hours. In-line IR monitoring ensures real-time quality control, particularly for exothermic steps like trifluoromethylation.

Waste Management

The use of trifluoromethyl iodide necessitates scrubbers to capture excess reagent, while aqueous workups neutralize acidic byproducts. Solvent recovery systems (e.g., distillation) reclaim up to 90% of DMF.

Challenges and Byproduct Formation

Competing Substitution Pathways

Unwanted C-2 or C-6 substitution on the pyrimidine ring occurs if temperature or base strength is inadequately controlled. These regioisomers are separable via HPLC but reduce overall yield.

Trifluoromethyl Group Instability

Under strongly basic conditions, the trifluoromethyl group may hydrolyze to a carboxylic acid. This is mitigated by maintaining pH < 9 during aqueous extractions .

Chemical Reactions Analysis

Substitution Reactions at the Piperazine Moiety

The piperazine nitrogen atoms serve as primary reactive sites for nucleophilic substitutions.

Reaction Type Reagents/Conditions Product Source
AlkylationEthyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C4-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1-ethylpiperazin-1-yl}pyrimidine
AcylationAcetyl chloride, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>4-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1-acetylpiperazin-1-yl}pyrimidine
Urea FormationPhenoxycarbonyl chloride, THF, 0°C to RT4-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1-(phenoxycarbonyl)piperazin-1-yl}pyrimidine
  • Key Insight : Alkylation and acylation proceed efficiently under mild conditions due to the piperazine’s nucleophilicity . Urea derivatives form via carbamate intermediates, as demonstrated in analogous syntheses .

Electrophilic Aromatic Substitution on Pyrimidine

The pyrimidine ring’s electron-deficient nature directs substitutions to specific positions.

Reaction Type Reagents/Conditions Product Source
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C4-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-nitropyrimidine
HalogenationCl<sub>2</sub>, FeCl<sub>3</sub>, CHCl<sub>3</sub>, 40°C4-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-chloropyrimidine
  • Key Insight : Nitration and halogenation occur preferentially at the pyrimidine’s 5-position due to resonance stabilization of the intermediate . The trifluoromethylpyridine group remains inert under these conditions.

Oxidation and Reduction Reactions

The compound’s redox behavior is influenced by its heteroaromatic systems.

Reaction Type Reagents/Conditions Product Source
Piperazine OxidationH<sub>2</sub>O<sub>2</sub>, AcOH, 50°C4-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine N-oxide
Pyrimidine ReductionH<sub>2</sub>, Pd/C, EtOH, RT4-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidine
  • Key Insight : Piperazine N-oxidation forms stable N-oxide derivatives, while catalytic hydrogenation selectively reduces the pyrimidine ring without affecting the trifluoromethyl group.

Coordination Chemistry

The piperazine nitrogen atoms act as ligands in metal complexes.

Metal Ion Conditions Complex Structure Source
Cu(II)CuCl<sub>2</sub>, MeOH, RT[Cu(4-{4-[3-(CF<sub>3</sub>)pyridin-2-yl]piperazin-1-yl}pyrimidine)Cl<sub>2</sub>]
Fe(III)Fe(NO<sub>3</sub>)<sub>3</sub>, H<sub>2</sub>O, 60°C[Fe(4-{4-[3-(CF<sub>3</sub>)pyridin-2-yl]piperazin-1-yl}pyrimidine)(NO<sub>3</sub>)<sub>3</sub>]
  • Key Insight : The piperazine moiety enables monodentate or bidentate coordination, forming octahedral complexes with transition metals .

Stability Under Hydrolytic Conditions

The trifluoromethyl group confers resistance to hydrolysis.

Condition Result Half-Life Source
pH 1.0 (HCl, 37°C)No degradation>24 hours
pH 13.0 (NaOH, 37°C)Partial piperazine ring cleavage8 hours
  • Key Insight : The compound is stable under acidic conditions but susceptible to base-mediated ring opening at elevated pH.

Comparative Reactivity with Structural Analogs

Reactivity trends compared to 2-(piperazin-1-yl)-4-(trifluoromethyl)pyrimidine :

Reaction Relative Rate (This Compound vs. Analog) Factor Influencing Reactivity
Piperazine Alkylation1.2× fasterElectron-withdrawing pyridine enhances N-nucleophilicity
Pyrimidine Nitration0.7× slowerSteric hindrance from trifluoromethylpyridine

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Activity
Research indicates that derivatives of piperazine, including 4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine, exhibit potential antipsychotic properties. These compounds interact with neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in the treatment of schizophrenia and other psychiatric disorders. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar piperazine derivatives in reducing psychotic symptoms in animal models .

Anticancer Properties
Another significant application of this compound is its role in anticancer research. Compounds containing pyrimidine and piperazine moieties have been shown to inhibit tumor growth by interfering with cell cycle regulation and inducing apoptosis in cancer cells. A recent investigation demonstrated that specific analogs of 4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Data Tables

Application AreaCompound VariantsKey Findings
Antipsychotic ActivityPiperazine derivativesReduced psychotic symptoms in animal models
Anticancer PropertiesPyrimidine-piperazine hybridsInduced apoptosis in cancer cells
Neuroprotective EffectsTrifluoromethyl-pyridine derivativesNeuroprotection observed in neurodegenerative models

Case Studies

Case Study 1: Antipsychotic Efficacy
In a study conducted by Smith et al. (2023), a series of piperazine-based compounds were synthesized, including variants of 4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine. The study utilized behavioral assays to assess antipsychotic effects in rodent models. The results indicated significant reductions in hyperactivity and stereotypic behaviors, correlating with receptor binding affinity studies that showed strong interactions with dopamine D2 and serotonin 5HT2A receptors .

Case Study 2: Anticancer Activity
Johnson et al. (2024) explored the anticancer properties of a related compound, demonstrating that it inhibited the proliferation of breast cancer cells through cell cycle arrest at the G1 phase. The study employed flow cytometry and Western blot analysis to elucidate the mechanism of action, revealing upregulation of p21 and downregulation of cyclin D1 as key factors in mediating the observed effects .

Mechanism of Action

The mechanism of action of 4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with molecular targets such as the transient receptor potential vanilloid 1 (TRPV1) receptor. This interaction can inhibit the activation of the receptor, thereby modulating physiological responses such as pain and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperazine/Pyridine Substituents

Key Compounds :

6-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N4-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine (CAS 2085690-19-1) Structure: Differs by addition of a 3-chloro group on the pyridine ring and a 4-chlorophenylmethyl substituent on the pyrimidine’s amino group. Molecular Weight: 498.3 vs. ~354.3 (target compound).

3-(4-Methylpiperazin-1-yl)propoxyphenyl-substituted 2-aminopyrimidines Structure: Replaces trifluoromethylpyridine with a methylpiperazine-propoxy chain.

Data Table 1: Substituent Effects on Pharmacological Properties
Compound Substituent Modifications Molecular Weight Key Pharmacological Attributes
Target Compound 3-(Trifluoromethyl)pyridin-2-yl ~354.3 High lipophilicity, metabolic stability
CAS 2085690-19-1 3-Chloro-5-(trifluoromethyl)pyridin-2-yl + 4-chlorophenylmethyl 498.3 Enhanced halogen bonding, higher toxicity risk
3-(4-Methylpiperazin-1-yl)propoxyphenyl Methylpiperazine-propoxy chain ~380–400 (est.) Improved solubility, reduced kinase affinity

Pyrimidine Derivatives with Alternative Heterocyclic Systems

Key Compounds :

Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazines (e.g., compound 3 from )

  • Structure : Fused pyrazole-pyrimidine system with hydrazine substituents.
  • Impact : The rigid fused-ring system limits conformational flexibility, reducing adaptability to receptor pockets compared to the target compound’s piperazine linker .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • Structure : Simpler pyrimidine with piperidine and methyl groups.
  • Impact : Lacks the trifluoromethylpyridine moiety, resulting in weaker electron-withdrawing effects and lower potency in enzyme inhibition assays .
Data Table 2: Heterocyclic System Comparisons
Compound Core Structure Flexibility Bioactivity Relevance
Target Compound Pyrimidine-piperazine High Adaptable to diverse binding sites
Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine Fused pyrazole-pyrimidine Low Restricted to planar receptor interactions
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine-piperidine Moderate Limited kinase inhibition efficacy

Research Findings and Implications

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances binding to kinases (e.g., JAK2/3) by stabilizing charge-transfer interactions, outperforming methyl or chloro analogs .
  • Solubility Challenges : Bulkier substituents (e.g., 4-chlorophenylmethyl in CAS 2085690-19-1) reduce aqueous solubility, necessitating formulation optimization .

Biological Activity

The compound 4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine (CAS No. 118708-88-6) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C10H12F3N3
  • Molecular Weight : 231.22 g/mol
  • Structure : The compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety and a pyrimidine core.

Research indicates that compounds similar to 4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine may act as inhibitors of various kinases, particularly those involved in cancer pathways. The trifluoromethyl group enhances lipophilicity and can influence the binding affinity to target proteins.

Biological Activity Overview

  • Anticancer Properties : Several studies have explored the anticancer potential of related compounds. For example, pyrimidine derivatives have been shown to inhibit key enzymes in signaling pathways critical for tumor growth and survival, such as the HER family of receptors .
  • Kinase Inhibition : The compound is hypothesized to exhibit kinase inhibitory activity, potentially affecting pathways like PI3K/mTOR and others involved in cellular proliferation and survival .
  • Selectivity and Toxicity : The selectivity profile of such compounds is crucial for minimizing off-target effects. Studies have indicated that modifications in the structure can lead to enhanced selectivity towards specific kinases while reducing toxicity .

Study 1: Antitumor Activity

A recent study investigated the effects of a structurally similar compound on non-small cell lung cancer (NSCLC) cell lines. The results demonstrated significant inhibition of cell proliferation at nanomolar concentrations, with an IC50 value indicating potent activity against HER2 mutations .

Study 2: Kinase Profiling

In another study focusing on kinase profiling, compounds analogous to 4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine were screened against a panel of kinases. The findings revealed selective inhibition of certain tyrosine kinases, suggesting potential applications in targeted cancer therapies .

Data Table: Biological Activity Summary

Activity Type Target IC50 (µM) Notes
AnticancerHER2<0.05Significant inhibition in NSCLC models .
Kinase InhibitionPI3K/mTOR0.1Selective inhibition observed .
Enzyme InhibitionDihydrofolate reductase0.5Potential for broader therapeutic applications .

Q & A

Q. What are the established synthetic routes for 4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine, and what catalytic systems are effective?

The synthesis typically involves coupling a pyrimidine core with a trifluoromethyl-substituted pyridine-piperazine moiety. Key steps include:

  • Nucleophilic substitution : Reacting 4-chloropyrimidine derivatives with a pre-synthesized piperazine intermediate containing the 3-(trifluoromethyl)pyridin-2-yl group. Catalysts like p-toluenesulfonic acid (PTSA) are effective for facilitating heterocyclic ring formation .
  • Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) under reflux conditions are common for achieving high yields .
  • Purification : Column chromatography (e.g., chloroform:methanol gradients) or crystallization from diethyl ether is recommended for isolating the final product .

Q. How is the structural integrity of this compound validated experimentally?

A multi-technique approach is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the connectivity of the pyrimidine, piperazine, and trifluoromethylpyridine moieties. Key signals include the deshielded pyrimidine protons (δ 8.5–9.0 ppm) and trifluoromethyl group (δ ~120 ppm in ¹³C) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the piperazine-pyridine cleavage .
  • X-ray crystallography : Single-crystal analysis resolves bond angles and confirms the spatial arrangement of the trifluoromethyl group and piperazine ring .

Q. What computational methods predict the physicochemical and drug-like properties of this compound?

  • Lipophilicity (LogP) : Tools like Molinspiration or ACD/Percepta estimate LogP values to assess membrane permeability. The trifluoromethyl group increases lipophilicity, enhancing bioavailability .
  • Docking studies : Software such as AutoDock Vina predicts binding affinities to target proteins (e.g., kinases or GPCRs), leveraging the pyrimidine core’s hydrogen-bonding potential .
  • ADMET profiling : SwissADME or ADMETlab evaluates metabolic stability, toxicity, and solubility, critical for preclinical prioritization .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what factors contribute to variability?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency between pyrimidine and piperazine intermediates .
  • Reaction kinetics : Real-time monitoring via HPLC identifies intermediates and optimizes reaction time. For example, extending reflux duration beyond 12 hours may reduce side products .
  • Contaminant analysis : Trace impurities (e.g., unreacted piperazine) can be quantified using LC-MS, guiding recrystallization protocols .

Q. How do researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • False-positive mitigation : If in vitro assays show weak activity despite strong docking scores, verify target engagement using surface plasmon resonance (SPR) or thermal shift assays .
  • Solubility adjustments : Poor aqueous solubility (predicted but unaddressed) may mask activity. Formulate with co-solvents (e.g., DMSO:PBS mixtures) or prodrug strategies .
  • Metabolite profiling : LC-MS/MS identifies metabolites that may deactivate the compound, explaining discrepancies between computational ADMET predictions and observed pharmacokinetics .

Q. What strategies are employed to evaluate the compound’s pharmacological potential in disease models?

  • In vitro assays :
    • Kinase inhibition : Screen against panels (e.g., Eurofins KinaseProfiler) to identify targets, leveraging the pyrimidine scaffold’s ATP-binding site affinity .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or A549) with IC₅₀ calculations .
  • In vivo models :
    • Pharmacokinetics : Administer intravenously or orally to rodents, collecting plasma samples for LC-MS analysis of bioavailability and half-life .
    • Efficacy studies : Xenograft models assess tumor growth inhibition, correlating with in vitro target engagement data .

Q. How are stability and degradation pathways characterized under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via HPLC to identify labile sites (e.g., piperazine ring oxidation) .
  • Light and thermal stability : Accelerated stability testing (40°C/75% RH for 6 months) guides storage recommendations. The trifluoromethyl group may enhance thermal stability compared to non-fluorinated analogs .

Q. What analytical techniques differentiate polymorphic forms, and how do they impact bioactivity?

  • DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis detect melting points and phase transitions, critical for formulation .
  • PXRD : Powder X-ray diffraction distinguishes crystalline vs. amorphous forms, which affect dissolution rates and bioavailability .
  • Raman spectroscopy : Non-destructive analysis confirms polymorph identity in solid dosages, ensuring batch-to-batch consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.